molecular formula C19H20N2O2S B2963134 4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313496-65-0

4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2963134
CAS No.: 313496-65-0
M. Wt: 340.44
InChI Key: ZNYCXOJNKLVNRU-UHFFFAOYSA-N
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Description

4-Butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 477554-87-3) is a benzothiazole-derived compound characterized by a benzamide core substituted with a 4-butoxy group and linked to a 6-methyl-1,3-benzothiazol-2-yl moiety. Its molecular formula is C₁₉H₂₀N₂O₂S, with a molecular weight of 340.44 g/mol. The compound’s structure combines a lipophilic butoxy chain with the aromatic and heterocyclic features of benzothiazole, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name

4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-4-11-23-15-8-6-14(7-9-15)18(22)21-19-20-16-10-5-13(2)12-17(16)24-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYCXOJNKLVNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O2S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may act as a modulator of receptors linked to cancer cell signaling, thereby influencing cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study evaluated several benzothiazole derivatives and found that compounds with similar structures to this compound showed promising results in inducing apoptosis in cancer cells by activating procaspase-3 to caspase-3 .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kMCF-76.6Procaspase-3 activation

Antimicrobial Activity

The benzothiazole moiety is known for its antimicrobial properties. Compounds with this structure have been studied for their efficacy against various pathogens. The presence of the butoxy group may enhance solubility and bioavailability, contributing to the overall antimicrobial efficacy.

Case Studies

  • Anticancer Evaluation : A series of benzothiazole derivatives were tested against cancer cell lines U937 (procaspase-3 over-expressing) and MCF-7 (no procaspase-3 expression). Compounds demonstrated selective cytotoxicity with significant apoptosis induction through procaspase activation .
  • Neurotoxicity Assessment : Another study evaluated a range of benzothiazole derivatives for neurotoxic effects and found that most compounds exhibited no significant neurotoxicity while maintaining anticonvulsant activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares core structural features with several benzothiazole-amide derivatives reported in the literature. Key analogs include:

Compound Name Substituents (R₁, R₂) Molecular Formula Melting Point (°C) Key Spectral Features (IR/NMR) References
4-Butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide R₁ = -OC₄H₉, R₂ = -CH₃ C₁₉H₂₀N₂O₂S Not reported Amide C=O (~1650 cm⁻¹), benzothiazole C=N (~1600 cm⁻¹)
N-(1,3-benzothiazol-2-yl)benzamide [2-BTBA] R₁ = -H, R₂ = -H C₁₄H₁₀N₂OS Not reported Amide C=O (1660 cm⁻¹), NH stretch (~3300 cm⁻¹)
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] R₁ = -F, R₂ = -H C₁₄H₉FN₂OS Not reported C-F stretch (1220 cm⁻¹), lattice volume = 1195.61 ų
N'-(4-Chlorobenzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazide (5c) R₁ = -Cl, R₂ = -CH₃ C₂₂H₁₈ClN₅OS 156–158 C-Cl (750 cm⁻¹), Schiff base C=N (1610 cm⁻¹)
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide R₁ = -OCH₃, R₂ = -OCH₃ C₁₆H₁₄N₂O₃S Not reported Methoxy C-O (1250 cm⁻¹), amide I (1645 cm⁻¹)

Key Observations :

  • Lipophilicity : The 4-butoxy group in the target compound enhances lipophilicity compared to analogs with shorter alkoxy (e.g., methoxy) or halogen substituents. This may improve membrane permeability in biological systems .
  • Crystal Packing : Analogs like 2-BTBA and 2-BTFBA exhibit distinct lattice parameters (e.g., 2-BTBA: Volume = 1169.13 ų; 2-BTFBA: Volume = 1195.61 ų), suggesting that bulky substituents like fluorine or butoxy groups influence molecular packing and crystallinity .
  • Thermal Stability : Melting points of analogs vary widely (145–210°C), with nitro- or chloro-substituted derivatives (e.g., 5d: 188–190°C) showing higher thermal stability due to strong intermolecular interactions .
Spectroscopic and Computational Comparisons
  • IR Spectroscopy : All analogs show characteristic amide I (C=O, 1640–1660 cm⁻¹) and benzothiazole C=N (1590–1610 cm⁻¹) stretches. The target compound’s butoxy group would introduce additional C-O-C asymmetric stretches (~1150 cm⁻¹) .
  • NMR Data : For 6-methylbenzothiazole derivatives, the methyl group typically resonates at δ 2.4–2.6 ppm (¹H NMR), while aromatic protons appear between δ 7.0–8.5 ppm. The butoxy chain’s protons would split into distinct multiplets (δ 0.9–1.7 ppm) .

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